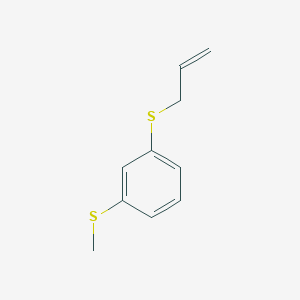

1-Allylsulfanyl-3-methylsulfanylbenzene

Description

1-Allylsulfanyl-3-methylsulfanylbenzene (CAS 1379029-31-8) is a sulfur-substituted aromatic compound featuring two distinct thioether groups: an allylsulfanyl (-S-CH2-CH=CH2) substituent at position 1 and a methylsulfanyl (-S-CH3) group at position 3 of the benzene ring . Its molecular formula is C10H12S2, with a molecular weight of 196.33 g/mol.

Properties

IUPAC Name |

1-methylsulfanyl-3-prop-2-enylsulfanylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12S2/c1-3-7-12-10-6-4-5-9(8-10)11-2/h3-6,8H,1,7H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCMOBTHDZXLKBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC(=CC=C1)SCC=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Allylsulfanyl-3-methylsulfanylbenzene typically involves the introduction of allylsulfanyl and methylsulfanyl groups onto a benzene ring. One common method involves the reaction of allyl bromide with 3-methylthiophenol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve continuous-flow synthesis techniques to enhance efficiency and yield. Continuous-flow methods can significantly reduce reaction times and improve safety by minimizing the accumulation of reactive intermediates.

Chemical Reactions Analysis

Types of Reactions

1-Allylsulfanyl-3-methylsulfanylbenzene can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the sulfoxide or sulfone derivatives back to the original sulfide form using reducing agents like lithium aluminum hydride.

Substitution: The allylsulfanyl and methylsulfanyl groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride.

Substitution: Potassium carbonate, dimethylformamide (DMF).

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Original sulfide form.

Substitution: Various substituted benzene derivatives.

Scientific Research Applications

1-Allylsulfanyl-3-methylsulfanylbenzene has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique chemical structure.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Allylsulfanyl-3-methylsulfanylbenzene depends on the specific application and target. In biological systems, it may interact with cellular components through its sulfanyl groups, potentially affecting enzyme activity or cellular signaling pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following compounds share similarities in substitution patterns (1,3-disubstituted benzene rings) and sulfur-containing functional groups but differ in oxidation states and substituent properties.

Table 1: Comparative Structural Overview

| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Substituents (Position 1,3) | Functional Groups |

|---|---|---|---|---|---|

| 1-Allylsulfanyl-3-methylsulfanylbenzene | 1379029-31-8 | C10H12S2 | 196.33 | Allylsulfanyl, Methylsulfanyl | Thioethers (S–C bonds) |

| 1-Methyl-3-(sulfinylamino)benzene | 15795-43-4 | C7H7NOS | 153.21 | Methyl, Sulfinylamino (-N-SO) | Sulfinamide (oxidized sulfur) |

| 1-Chloro-3-(propan-2-ylsulfanyl)benzene | Not specified | C9H11ClS | 186.70 | Chloro, Isopropylsulfanyl | Thioether, Halogen |

| 1-Ethynyl-3-methanesulfonylbenzene | 573982-84-0 | C9H8O2S | 180.23 | Ethynyl, Methylsulfonyl (-SO2-CH3) | Sulfone, Alkyne |

| 3-[(3-methylbutan-2-yl)amino]benzene-1-sulfonamide | Not specified | C11H18N2O2S | 242.34 | Sulfonamide (-SO2-NH2), Branched amine | Sulfonamide, Secondary amine |

Key Differences and Implications

Oxidation State of Sulfur: this compound contains thioethers (S⁰), which are less oxidized and more nucleophilic compared to the sulfonyl group (S⁺⁴) in 1-ethynyl-3-methanesulfonylbenzene and the sulfinamide (S⁺²) in 1-Methyl-3-(sulfinylamino)benzene . Thioethers are prone to oxidation to sulfoxides or sulfones, while sulfonamides exhibit greater stability and hydrogen-bonding capacity.

The ethynyl group in 1-ethynyl-3-methanesulfonylbenzene enables alkyne-specific reactions (e.g., cycloadditions), absent in the compared compounds .

The sulfonamide group in 3-[(3-methylbutan-2-yl)amino]benzene-1-sulfonamide enhances solubility in polar solvents due to hydrogen-bonding, contrasting with the hydrophobic thioethers .

Applications :

Biological Activity

1-Allylsulfanyl-3-methylsulfanylbenzene, also known as a derivative of methylthio-substituted benzene, has garnered attention in the realm of biological research due to its diverse biological activities. This article explores the compound's biological activity, including its antimicrobial, anticancer, and antioxidant properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound is characterized by the presence of allyl and methylthio groups attached to a benzene ring. Its molecular structure can be represented as follows:

- IUPAC Name : 1-allyl-3-methylsulfanylbenzene

- Molecular Formula : C₉H₁₃S₂

- Molecular Weight : 185.34 g/mol

Table 1: Basic Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₃S₂ |

| Molecular Weight | 185.34 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

Antimicrobial Properties

Numerous studies have highlighted the antimicrobial effects of this compound against various pathogens. Research indicates that the compound exhibits significant activity against both Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Efficacy

In a study conducted by Baskarada et al., the compound was tested against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 50 µg/mL for S. aureus and 75 µg/mL for E. coli, indicating notable antimicrobial potential .

Anticancer Activity

The anticancer properties of this compound have been investigated in various cancer cell lines. The compound has demonstrated cytotoxic effects, particularly in breast and prostate cancer cells.

Research Findings: Cytotoxicity Assay

A recent study evaluated the cytotoxic effects of the compound on MCF-7 (breast cancer) and PC-3 (prostate cancer) cell lines. The findings revealed that treatment with concentrations of 25 µM resulted in a cell viability reduction of approximately 60% in MCF-7 cells and 55% in PC-3 cells after 48 hours.

Antioxidant Activity

The antioxidant activity of this compound is another area of interest. The compound has been shown to scavenge free radicals effectively, which may contribute to its protective effects against oxidative stress-related diseases.

Experimental Results: DPPH Assay

In an experiment utilizing the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, the compound exhibited an IC50 value of 30 µg/mL, demonstrating its capability to act as an effective antioxidant agent .

The biological activities of this compound can be attributed to its ability to interact with various biological targets. The presence of sulfur-containing groups enhances its reactivity with cellular components, potentially leading to:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in bacterial metabolism or cancer cell proliferation.

- Induction of Apoptosis : Evidence suggests that it may trigger programmed cell death pathways in cancer cells.

- Scavenging Free Radicals : The antioxidant properties are likely due to electron donation from sulfur atoms, neutralizing reactive oxygen species (ROS).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.